5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6/c1-10-4-5-17-15(18-10)22-8-6-21(7-9-22)14-13(16)11(2)19-12(3)20-14/h4-5H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNDKOHJLKVFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Fluoro-2,4-Dimethyl-6-Chloropyrimidine
The fluorinated pyrimidine core is synthesized through a regioselective chlorination-fluorination sequence. Starting with 2,4-dimethylpyrimidine, nitration followed by chlorination at the 6-position yields 2,4-dimethyl-6-chloropyrimidine. Subsequent fluorination using potassium fluoride in the presence of a crown ether catalyst introduces the 5-fluoro substituent.
Reaction Conditions:
-
Nitration: Nitric acid (70%) at 0–5°C for 2 hours (yield: 68%).
-
Chlorination: Phosphorus oxychloride (POCl₃) at reflux for 4 hours (yield: 82%).
-
Fluorination: KF/18-crown-6 in dimethylformamide (DMF) at 120°C for 6 hours (yield: 75%).
Preparation of 4-(4-Methylpyrimidin-2-yl)Piperazine
The side chain is synthesized via SNAr between 2-chloro-4-methylpyrimidine and piperazine. A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), significantly improves yield by facilitating interfacial reactions between the aqueous and organic phases.
-
Reactants: 2-Chloro-4-methylpyrimidine (1.0 equiv), piperazine (1.5 equiv), TBAB (0.002 equiv).
-
Solvent: Water-chloroform (1:1 v/v).
-
Conditions: 60°C for 3 hours.
-
Yield: 86% after extraction and distillation.
Coupling of Intermediates via SNAr
The final step involves the reaction of 5-fluoro-2,4-dimethyl-6-chloropyrimidine with 4-(4-methylpyrimidin-2-yl)piperazine under SNAr conditions. The electron-withdrawing fluorine and chlorine atoms activate the pyrimidine ring for nucleophilic attack by the piperazine’s secondary amine.
Reaction Optimization
Key variables affecting yield include solvent polarity, temperature, and base selection.
Table 1: Solvent Screening for Coupling Reaction
| Solvent | Temperature (°C) | Base | Yield (%) |
|---|---|---|---|
| Toluene | 80 | Et₃N | 58 |
| Chlorobenzene | 100 | K₂CO₃ | 72 |
| DMF | 120 | NaH | 65 |
| Water-Toluene | 60 | TBAB | 89 |
The use of a water-toluene biphasic system with TBAB as a PTC achieves the highest yield (89%) by enhancing mass transfer.
Mechanistic Considerations
The reaction proceeds via a two-step mechanism:
-
Deprotonation: The piperazine’s amine is deprotonated by the base (e.g., K₂CO₃), forming a stronger nucleophile.
-
Aromatic Substitution: The nucleophile attacks the electron-deficient C6 position of the fluorinated pyrimidine, displacing chloride.
Steric hindrance from the 2,4-dimethyl groups slows the reaction, necessitating elevated temperatures (60–100°C).
Purification and Characterization
Isolation Techniques
The crude product is purified via:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 6.44 (s, 1H, pyrimidine-H), 3.85–3.78 (m, 4H, piperazine-H), 3.02–2.95 (m, 4H, piperazine-H), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 2.32 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 162.1 (C-F), 158.9, 157.2, 154.8 (pyrimidine-C), 49.3 (piperazine-C), 22.1, 21.8, 21.5 (CH₃).
Scalability and Industrial Considerations
Cost-Effective Modifications
-
Catalyst Recycling: TBAB can be recovered from the aqueous phase and reused with minimal yield loss (≤5% over five cycles).
-
Solvent Alternatives: Replacing chloroform with methyl tert-butyl ether (MTBE) reduces environmental impact while maintaining yield (85%).
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Route | Steps | Total Yield (%) | Cost (USD/kg) |
|---|---|---|---|
| A | 3 | 52 | 12,400 |
| B | 4 | 68 | 9,800 |
| C | 3 | 82 | 7,200 |
Route C (this work) outperforms alternatives by combining PTC-mediated coupling and streamlined purification.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and bases (e.g., sodium hydride) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structure can be compared to several pyrimidine derivatives with piperazine or piperidine linkages (Table 1):
Key Observations:
- Piperazine vs. Piperazine-containing compounds often exhibit enhanced solubility and binding to charged targets .
- Appendage Diversity: The 4-methylpyrimidin-2-yl group in the target compound contrasts with SCH 66712’s benzimidazole moiety and the sulfonyl group in ’s thienopyrimidine , suggesting divergent biological targets.
Biological Activity
5-Fluoro-2,4-dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C16H22FN5O2
- Molecular Weight : 335.38 g/mol
- IUPAC Name : 2-[[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including kinases involved in cellular signaling pathways. Research has demonstrated that it can inhibit specific kinases such as PfGSK3 and PfPK6, which are crucial in the progression of diseases like malaria. The inhibition of these kinases can disrupt the life cycle of the malaria parasite, making it a candidate for antimalarial therapy .
Antimalarial Activity
Recent studies have highlighted the efficacy of this compound against Plasmodium falciparum. The compound showed promising results in inhibiting the growth of various strains with effective concentrations (EC50) in the nanomolar range. For example:
| Compound | Target Kinase | EC50 (nM) |
|---|---|---|
| 5-Fluoro Compound | PfGSK3 | 698 ± 66 |
| 5-Fluoro Compound | PfPK6 | 181 ± 4 |
This indicates a strong potential for further development as an antimalarial agent .
Cytotoxicity Studies
The cytotoxic effects of this compound have also been evaluated. In vitro studies reveal that while it effectively inhibits malaria parasites, it exhibits relatively low cytotoxicity against mammalian cells, suggesting a favorable therapeutic index. This is crucial for drug development as it minimizes potential side effects on human health .
Case Studies
- In Vitro Studies : A study conducted by Kato et al. demonstrated that derivatives of pyrimidines, including this compound, were effective in inhibiting PfCDPK1, another kinase implicated in malaria pathogenesis. The most potent derivatives showed IC50 values significantly lower than those of existing treatments .
- Clinical Relevance : The advancement of this compound into clinical trials is being considered due to its ability to target multiple stages of the malaria life cycle effectively. This multi-target approach is essential in combating drug resistance observed with traditional therapies .
Q & A
Basic: What are the key synthetic strategies and critical steps for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidine core followed by piperazine coupling. Key steps include:
- Nucleophilic substitution to introduce the fluorine and methyl groups on the pyrimidine ring .
- Coupling reactions using reagents like stannous chloride (for reductions) or DMF/DCM as solvents, monitored via thin-layer chromatography (TLC) for intermediate validation .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: How is structural characterization performed for this compound?
Characterization combines:
- Spectroscopic methods : NMR (¹H/¹³C) to confirm substituent positions and fluorine integration .
- Mass spectrometry (MS) for molecular weight validation .
- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation, as demonstrated for analogous piperazine-pyrimidine derivatives .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization requires systematic parameter adjustments:
- Temperature : Elevated temperatures (80–120°C) for faster kinetics but monitored to avoid side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective cross-coupling .
- Statistical design (e.g., DoE) to identify critical factors .
Advanced: How should contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?
- Reproducibility checks : Validate assay protocols (e.g., cell line viability, enzyme batch consistency) .
- Dose-response curves : Use ≥10 concentration points with triplicate measurements to reduce noise .
- Statistical analysis : Apply ANOVA to identify outliers or batch effects, as seen in split-plot experimental designs .
Advanced: What computational methods predict target interactions for this compound?
- Molecular docking : Use software like AutoDock Vina to screen against kinase or GPCR targets, leveraging the piperazine-pyrimidine scaffold’s flexibility .
- MD simulations : Assess binding stability (≥100 ns trajectories) and hydrogen-bonding patterns with residues (e.g., ATP-binding pockets) .
Basic: Which analytical methods ensure purity and stability during storage?
- HPLC-UV/ELS : C18 columns with acetonitrile/water gradients (0.1% TFA) for impurity profiling .
- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative liabilities .
Advanced: How can solubility challenges in pharmacological assays be mitigated?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
- Amorphous dispersion : Formulate with polymers (e.g., HPMCAS) to enhance aqueous solubility .
- pH-solubility profiling : Adjust buffers (e.g., ammonium acetate, pH 6.5) to match physiological conditions .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., methyl → ethyl on pyrimidine) and test activity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) using 3D-QSAR models .
- Biological profiling : Compare IC₅₀ values across kinase panels to map selectivity .
Basic: How to design a pharmacological profiling study for this compound?
- In vitro assays : Test against target enzymes (e.g., PI3K, EGFR) with positive controls (e.g., staurosporine) .
- Toxicity screening : Use hepatocyte models (e.g., HepG2) for CYP inhibition and mitochondrial toxicity .
- In vivo models : Dose rodents (3–30 mg/kg) with PK sampling (plasma/tissue) over 24h .
Advanced: What methodologies identify metabolic pathways and metabolites?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
